4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
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Overview
Description
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a complex organic compound characterized by its multiple functional groups, including an amine, a carboxylic acid, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the reaction of 2,4-dichlorophenylamine with hexylamine to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and esterification, to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involving the replacement of chlorine atoms with other groups can be achieved using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions with biological macromolecules.
Comparison with Similar Compounds
2,4-Dichlorophenylacetic acid
Hexylamine derivatives
Other amino acid derivatives
Uniqueness: 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(2,4-dichloroanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-2-3-4-5-8-19-14(16(22)23)10-15(21)20-13-7-6-11(17)9-12(13)18/h6-7,9,14,19H,2-5,8,10H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDDDWBTTWQOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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